![molecular formula C26H38N4 B025320 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene CAS No. 106712-13-4](/img/structure/B25320.png)

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

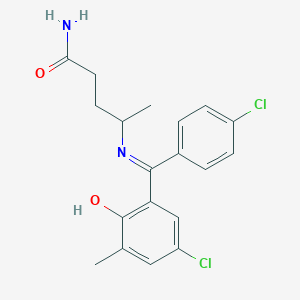

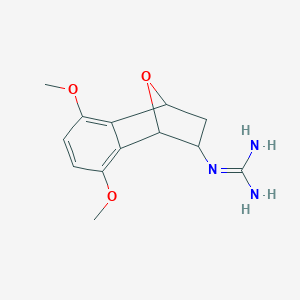

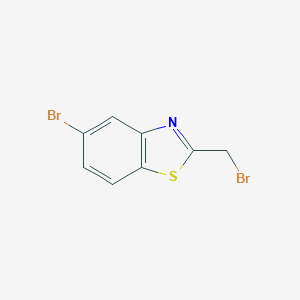

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene is a chemical compound with the molecular formula C26H38N4 . It is also known by other names such as N,N’-Bis(2-dimethylaminoethyl)-N,N’-dimethyl-9,10-anthracenedime and N,N’-Bis(2-dimethylaminoethyl)-N,N’-dimethyl-9,10-anthracenedimethanamine .

Molecular Structure Analysis

The molecular structure of 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene consists of an anthracene core substituted with dimethylaminoethylmethylaminomethyl groups at the 9 and 10 positions .Applications De Recherche Scientifique

Ionophore in Electrochemical Sensors

This compound has been utilized as an ionophore in liquid membrane-based Zn²⁺ ion-selective electrodes . Ionophores are crucial in the selectivity and sensitivity of electrochemical sensors. They facilitate the transfer of ions across the membrane, enabling the detection of specific ions in complex matrices.

Intermediate in Organic Synthesis

Due to its structure, this anthracene derivative can act as an intermediate in organic synthesis, assisting in the formation and stabilization of intermediates during exchange reactions . This is particularly useful in synthesizing complex organic molecules.

Building Block for Stimuli-Responsive Materials

Research has indicated that derivatives of dimethylaminoethyl methacrylate can be used to create stimuli-responsive polymersomes . These polymersomes can respond to changes in pH and temperature, making them potential candidates for drug delivery systems or nanoreactors.

Mécanisme D'action

Target of Action

The primary target of 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene is Zinc ions (Zn2+) . The compound acts as an ionophore, a molecule that can transport particular ions across a lipid membrane in a cell .

Mode of Action

The compound interacts with its target, the Zinc ions, through a process known as chelation . Chelation involves the formation of multiple bonds between a single central metal atom and the chelating agent, in this case, the 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene . This interaction results in enhanced fluorescence .

Result of Action

The primary result of the action of 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene is the enhanced fluorescence with Zinc ions . This property makes it useful in various applications, including the development of Zn2+ ion-selective electrodes .

Propriétés

IUPAC Name |

N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N4/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25/h7-14H,15-20H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPZKQPBGVSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359737 |

Source

|

| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene | |

CAS RN |

106712-13-4 |

Source

|

| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)